
(Anthracen-9-yl)methyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-9-yl)methyl octadecanoate is a chemical compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties, while octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. The combination of these two components results in a compound with unique physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-yl)methyl octadecanoate typically involves the esterification of anthracen-9-ylmethanol with octadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester functional group to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Anthracene-9-carboxylic acid derivatives.
Reduction: Anthracen-9-ylmethanol.
Substitution: Brominated anthracene derivatives.
Applications De Recherche Scientifique
(Anthracen-9-yl)methyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of luminescent materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the luminescent properties of the anthracene moiety.
Medicine: Explored for its potential use in drug delivery systems, leveraging the hydrophobic nature of the octadecanoate group to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (Anthracen-9-yl)methyl octadecanoate is largely dependent on its structural components. The anthracene moiety interacts with light, leading to fluorescence, while the octadecanoate group provides hydrophobic interactions. These properties make the compound useful in applications such as fluorescence imaging and drug delivery. The molecular targets and pathways involved include the interaction with cellular membranes and the potential to act as a carrier for hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Anthracen-9-ylmethanol: Shares the anthracene moiety but lacks the octadecanoate group, resulting in different solubility and reactivity.
Octadecyl anthracene: Similar in structure but with variations in the position of the octadecanoate group, affecting its physical and chemical properties.
Uniqueness: (Anthracen-9-yl)methyl octadecanoate is unique due to the combination of luminescent anthracene and hydrophobic octadecanoate, providing a balance of optical properties and solubility that is not commonly found in other compounds.
Propriétés
Numéro CAS |
74427-76-2 |
|---|---|
Formule moléculaire |
C33H46O2 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
anthracen-9-ylmethyl octadecanoate |
InChI |
InChI=1S/C33H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-33(34)35-27-32-30-23-19-17-21-28(30)26-29-22-18-20-24-31(29)32/h17-24,26H,2-16,25,27H2,1H3 |
Clé InChI |
ZQTXLIOVTJQVSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


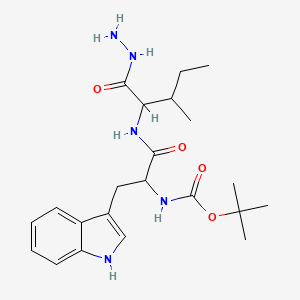


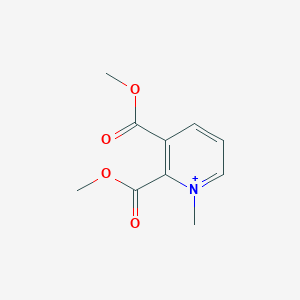
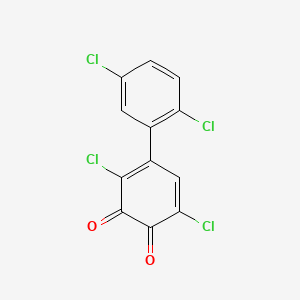
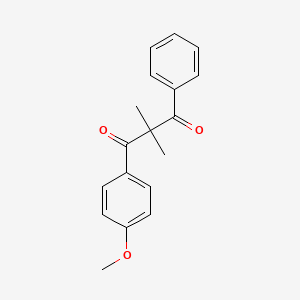
![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
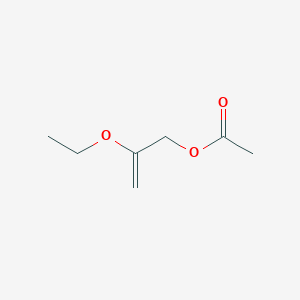
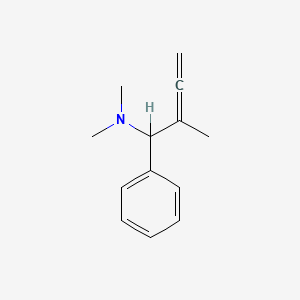
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
